molecular formula C13H10Cl2FN3O3S B2952870 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide CAS No. 1797030-06-8

2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide

Cat. No. B2952870
CAS RN: 1797030-06-8
M. Wt: 378.2
InChI Key: LSHYMGZCGYCEHY-UHFFFAOYSA-N
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Description

2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide, also known as DCPIB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DCPIB is a selective inhibitor of volume-regulated anion channels (VRACs), which are ion channels that play a crucial role in regulating cell volume and maintaining cellular homeostasis.

Scientific Research Applications

2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide is in the study of VRACs. VRACs are involved in a wide range of physiological processes, including cell volume regulation, cell proliferation, and apoptosis. 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide has been shown to selectively inhibit VRACs, making it a valuable tool for studying the role of these channels in various cellular processes.
In addition to its applications in the study of VRACs, 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide has also been investigated for its potential as a therapeutic agent. Studies have shown that 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide has anti-inflammatory properties and can reduce the severity of inflammation in animal models. 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as stroke and traumatic brain injury.

Mechanism of Action

2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide acts as a selective inhibitor of VRACs by binding to a specific site on the channel protein. VRACs are involved in the transport of chloride and other anions across the cell membrane, and their activity is regulated by changes in cell volume. 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide inhibits VRAC activity by preventing the movement of chloride ions through the channel pore, thereby disrupting the normal function of the channel.
Biochemical and Physiological Effects:
2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its role as a VRAC inhibitor, 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide has been shown to modulate the activity of other ion channels, including calcium-activated potassium channels and sodium channels. 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide has also been shown to reduce the production of reactive oxygen species and to inhibit the activity of enzymes involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide has several advantages as a research tool. Its selective inhibition of VRACs makes it a valuable tool for studying the role of these channels in various cellular processes. 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments.
However, there are also some limitations to the use of 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide in research. One limitation is that 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide may have off-target effects on other ion channels, which can complicate the interpretation of experimental results. Additionally, 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide has relatively poor solubility in aqueous solutions, which can make it difficult to use in certain experimental systems.

Future Directions

There are several potential future directions for research on 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide. One area of interest is the development of more selective VRAC inhibitors that can be used to probe the function of these channels in greater detail. Another area of interest is the potential therapeutic applications of 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide, particularly in the treatment of neurological disorders and inflammatory conditions. Finally, there is a need for further research to better understand the off-target effects of 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide on other ion channels and to develop strategies to minimize these effects.
Conclusion:
In conclusion, 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide is a chemical compound that has significant potential as a research tool and therapeutic agent. Its selective inhibition of VRACs makes it a valuable tool for studying the role of these channels in various cellular processes, and its anti-inflammatory and neuroprotective properties make it a promising candidate for the treatment of a range of conditions. Further research is needed to fully understand the potential applications of 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide and to develop more selective and effective inhibitors of VRACs.

Synthesis Methods

2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 4,6-dichloropyridine-3-sulfonamide with 3-fluoroacetophenone in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide in its pure form.

properties

IUPAC Name

2-[(4,6-dichloropyridin-3-yl)sulfonylamino]-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2FN3O3S/c14-10-5-12(15)17-6-11(10)23(21,22)18-7-13(20)19-9-3-1-2-8(16)4-9/h1-6,18H,7H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHYMGZCGYCEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CNS(=O)(=O)C2=CN=C(C=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide

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